10-(3-chlorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
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Overview
Description
10-(3-chlorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzyl group substituted with a chlorine atom, a methyl group, and a fused chromeno-oxazin ring system. The presence of these functional groups and the heterocyclic ring system makes this compound of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 10-(3-chlorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the formation of the desired product. Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
10-(3-chlorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities. Additionally, this compound can be used in the development of new materials and industrial applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 10-(3-chlorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 10-(3-chlorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one include other heterocyclic compounds with similar ring systems and functional groups. For example, compounds with fused chromeno or oxazin rings may exhibit similar chemical properties and biological activities. the presence of the 3-chlorobenzyl and methyl groups in this compound may confer unique properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H22ClNO3 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
10-[(3-chlorophenyl)methyl]-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C23H22ClNO3/c1-14-21-16(12-25(13-27-21)11-15-5-4-6-17(24)9-15)10-20-18-7-2-3-8-19(18)23(26)28-22(14)20/h4-6,9-10H,2-3,7-8,11-13H2,1H3 |
InChI Key |
MCZKKKRWJKVBFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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